Methyl 3-bromo-2-nitrobenzoate
Overview
Description
Methyl 3-bromo-2-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid and contains both bromine and nitro functional groups, making it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-bromo-2-nitrobenzoate involves several chemical reactions. The compound contains a bromine atom, a methyl group, and a nitro group. A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4
Pharmacokinetics
The compound’s molecular weight (26004 g/mol) and its predicted density (1673±006 g/cm3) suggest that it may have significant bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-nitrobenzoate can be synthesized through a multi-step process involving the bromination and nitration of methyl benzoate. The typical synthetic route includes:
Bromination: Methyl benzoate is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the meta position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the ortho position relative to the ester group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd or SnCl2
Oxidation: KMnO4 or CrO3
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-amino-2-bromobenzoate.
Oxidation: 3-bromo-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and dyes.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-nitrobenzoate
- Methyl 4-bromo-2-nitrobenzoate
- Methyl 3-chloro-2-nitrobenzoate
Uniqueness
Methyl 3-bromo-2-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds that require precise functional group placement .
Properties
IUPAC Name |
methyl 3-bromo-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJUANCLHFOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.